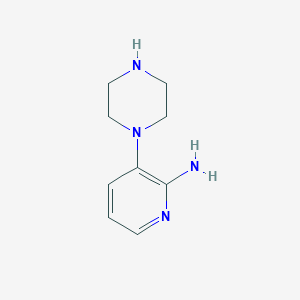
3-(Piperazin-1-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)pyridin-2-amine is a heterocyclic compound that features both piperazine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:
2-chloropyridine+piperazine→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits similar biological activities, such as antimicrobial and antipsychotic properties.
5-(Piperazin-1-yl)pyridin-2-amine: A structural isomer with similar chemical properties and applications.
Uniqueness
3-(Piperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-piperazin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N4/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12) |
InChI Key |
LTEBKKFVDRXZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)

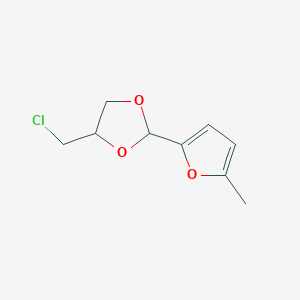
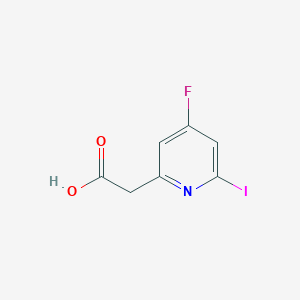


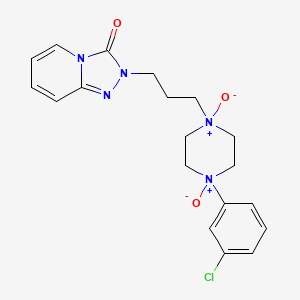

![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)

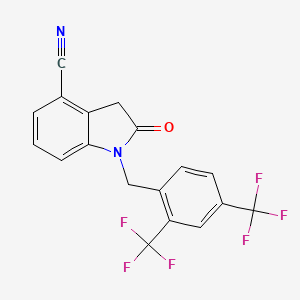
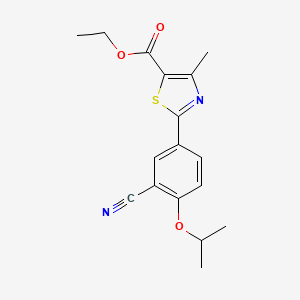

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
